molecular formula C19H19ClN2O5 B2384990 Methyl 4-(2-((2-(2-chlorophenyl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate CAS No. 1795472-62-6

Methyl 4-(2-((2-(2-chlorophenyl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2384990
CAS RN: 1795472-62-6
M. Wt: 390.82
InChI Key: HKVNKSWTJOJJOF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a benzoate group (a benzene ring attached to a carboxylate), an amide group (a carbonyl group attached to a nitrogen), and a methoxyethyl group (an ether group attached to an ethyl group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the benzene ring and the various functional groups .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. The benzoate group could participate in esterification or hydrolysis reactions. The amide group could undergo reactions like amide hydrolysis or the Schmidt reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Photopolymerization Enhancements
A compound structurally related to Methyl 4-(2-((2-(2-chlorophenyl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate, specifically an alkoxyamine bearing a chromophore group, has been proposed as a photoiniferter for nitroxide-mediated photopolymerization (NMP). This innovative approach leverages the unique photophysical and photochemical properties of the chromophore to generate radicals under UV irradiation, facilitating controlled polymer growth and enhancing the efficiency of photopolymerization processes. This research could lead to advancements in the development of novel materials with precise polymer structures (Guillaneuf et al., 2010).

Phase Transition and Molecular Packing Insights
Investigations into the mesomorphic properties of laterally di-substituted derivatives related to Methyl 4-(2-((2-(2-chlorophenyl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate have provided insights into phase transitions and molecular packing. These studies emphasize the significant impact of the orientations and positions of lateral groups on the molecular structure, potentially influencing the design and synthesis of materials with tailored thermal and geometrical properties for various applications (Alamro et al., 2021).

Fluorescence and Liquid Crystal Properties
A series of methyl 4-(4-alkoxystyryl)benzoates, while not directly matching the initial compound, shares structural similarities that highlight the potential for unique fluorescence and liquid crystalline behaviors. The manipulation of substituent chains has been shown to influence the thermal stability and mesophase stability of these compounds, indicating a path for designing materials with specific optical and thermal properties for advanced technological applications (Muhammad et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, especially if the properties of the compound are not well-known .

Future Directions

The future research directions for this compound could be vast and would depend on its intended use. If it’s a novel compound, initial studies would likely focus on determining its physical and chemical properties, synthesizing it in the lab, and testing its reactivity with other chemicals. If it’s intended to be a drug, future research could involve testing its biological activity, determining its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

methyl 4-[[2-[[2-(2-chlorophenyl)-2-methoxyethyl]amino]-2-oxoacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5/c1-26-16(14-5-3-4-6-15(14)20)11-21-17(23)18(24)22-13-9-7-12(8-10-13)19(25)27-2/h3-10,16H,11H2,1-2H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVNKSWTJOJJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((2-(2-chlorophenyl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate

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